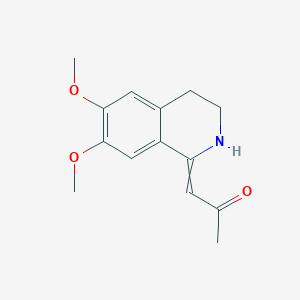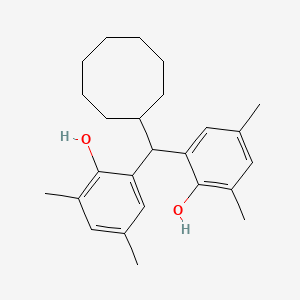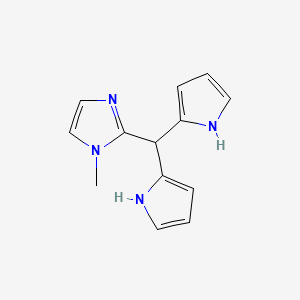
1H-Imidazole, 2-(di-1H-pyrrol-2-ylmethyl)-1-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Imidazole, 2-(di-1H-pyrrol-2-ylmethyl)-1-methyl- is a heterocyclic organic compound that features both imidazole and pyrrole rings
Vorbereitungsmethoden
The synthesis of 1H-Imidazole, 2-(di-1H-pyrrol-2-ylmethyl)-1-methyl- typically involves multi-step organic reactions. One common synthetic route includes the reaction of imidazole derivatives with pyrrole derivatives under specific conditions. For instance, the reaction might involve the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Analyse Chemischer Reaktionen
1H-Imidazole, 2-(di-1H-pyrrol-2-ylmethyl)-1-methyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding imidazole and pyrrole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced imidazole and pyrrole derivatives.
Wissenschaftliche Forschungsanwendungen
1H-Imidazole, 2-(di-1H-pyrrol-2-ylmethyl)-1-methyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as enzyme inhibitors or receptor modulators.
Wirkmechanismus
The mechanism by which 1H-Imidazole, 2-(di-1H-pyrrol-2-ylmethyl)-1-methyl- exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1H-Imidazole, 2-(di-1H-pyrrol-2-ylmethyl)-1-methyl- include other imidazole and pyrrole derivatives. Some examples are:
1H-Imidazole, 2-(pyrrol-2-ylmethyl)-1-methyl-: Lacks the additional pyrrole ring, which may result in different chemical and biological properties.
1H-Imidazole, 2-(di-1H-pyrrol-2-ylmethyl)-1-ethyl-: Has an ethyl group instead of a methyl group, potentially affecting its reactivity and interactions.
1H-Imidazole, 2-(di-1H-pyrrol-2-ylmethyl)-1-phenyl-: Contains a phenyl group, which can significantly alter its chemical behavior and applications. The uniqueness of 1H-Imidazole, 2-(di-1H-pyrrol-2-ylmethyl)-1-methyl- lies in its specific combination of imidazole and pyrrole rings, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
285987-90-8 |
|---|---|
Molekularformel |
C13H14N4 |
Molekulargewicht |
226.28 g/mol |
IUPAC-Name |
2-[bis(1H-pyrrol-2-yl)methyl]-1-methylimidazole |
InChI |
InChI=1S/C13H14N4/c1-17-9-8-16-13(17)12(10-4-2-6-14-10)11-5-3-7-15-11/h2-9,12,14-15H,1H3 |
InChI-Schlüssel |
ZGEVSOYFKZSANK-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CN=C1C(C2=CC=CN2)C3=CC=CN3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


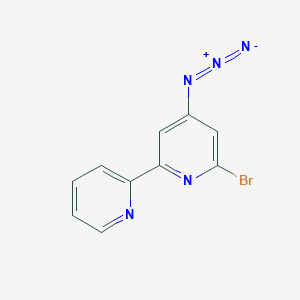
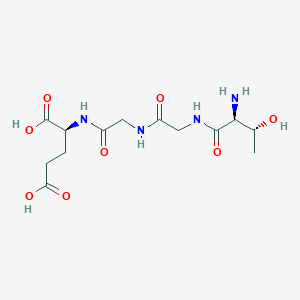
![4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfonyl)phenyl]-1,3-thiazol-5-yl}-2,6-dimethylpyridine](/img/structure/B14237163.png)
![9,10-Anthracenedione, 1,8-bis[(phenylmethyl)amino]-](/img/structure/B14237166.png)
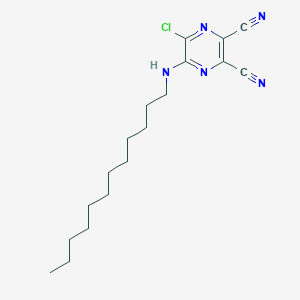
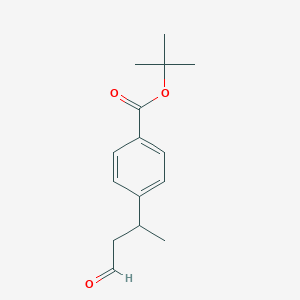
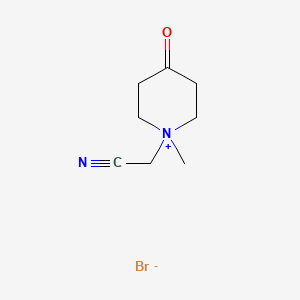

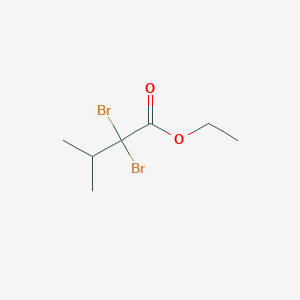

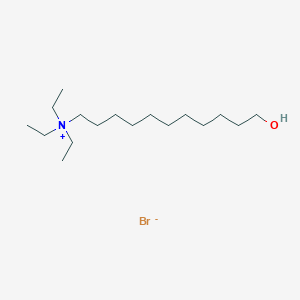
![1H-Indole-2-carboxamide, 5-chloro-3-[[4-(1-methylethyl)phenyl]sulfonyl]-](/img/structure/B14237207.png)
